4-(Ethoxycarbonyl)thiazole-5-carboxylic acid
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Overview
Description
4-(Ethoxycarbonyl)thiazole-5-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacological agents . The compound’s structure includes an ethoxycarbonyl group at the 4-position and a carboxylic acid group at the 5-position of the thiazole ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
The synthesis of 4-(Ethoxycarbonyl)thiazole-5-carboxylic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization and subsequent oxidation . Industrial production methods may employ similar routes but optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Chemical Reactions Analysis
4-(Ethoxycarbonyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines. The major products formed depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
4-(Ethoxycarbonyl)thiazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in electron delocalization, influencing biochemical pathways. It can bind to enzymes and receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as thiazole-5-carboxylic acid and 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid . Compared to these, 4-(Ethoxycarbonyl)thiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-ethoxycarbonyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-7(11)4-5(6(9)10)13-3-8-4/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPIHWVYKKHHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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